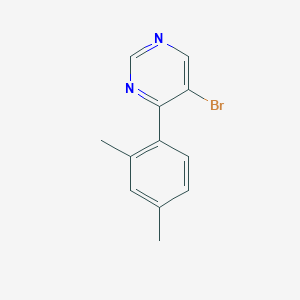

5-Bromo-4-(2,4-dimethylphenyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

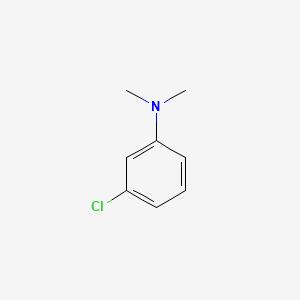

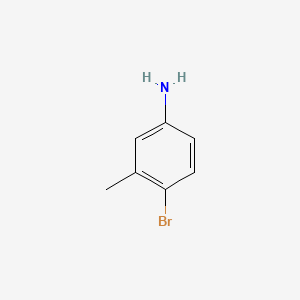

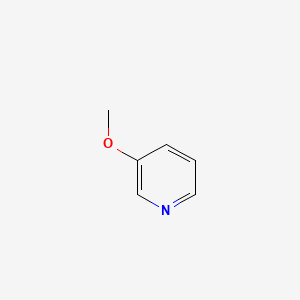

5-Bromo-4-(2,4-dimethylphenyl)pyrimidine is a chemical compound with the CAS Number: 941294-39-9 . It has a molecular weight of 263.14 and its molecular formula is C12H11BrN2 . The compound is used for research purposes .

Synthesis Analysis

The synthesis of pyrimidines, including 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine, involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The InChI code for 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine is 1S/C12H11BrN2/c1-8-3-4-10(9(2)5-8)12-11(13)6-14-7-15-12/h3-7H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine include a molecular weight of 263.14 and a molecular formula of C12H11BrN2 .科学的研究の応用

Field

Application

“5-Bromo-4-(2,4-dimethylphenyl)pyrimidine” is used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .

Methods

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results

Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six compounds (ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives

Field

Application

“5-Bromo-4-(2,4-dimethylphenyl)pyrimidine” was used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .

Methods

The specific methods of application or experimental procedures are not detailed in the source .

Results

The results or outcomes obtained from this application are not provided in the source .

Synthesis of Pyrimidine Derivatives with Antifungal Activity

Field

Application

“5-Bromo-4-(2,4-dimethylphenyl)pyrimidine” is used in the synthesis of novel pyrimidine derivatives with antifungal activity .

Methods

In this study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . Their in vitro antifungal activities against Botryosphaeria dothidea (B. dothidea), Phomopsis sp., and Botrytis cinereal (B. cinereal) were determined .

Results

A biological test showed that compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited excellent antifungal activity against Phompsis sp., with an EC50 value of 10.5 μg/ml, which is even better than Pyrimethanil (32.1 μg/ml) .

Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives

Field

Application

“5-Bromo-4-(2,4-dimethylphenyl)pyrimidine” was used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .

Methods

The specific methods of application or experimental procedures are not detailed in the source .

Results

The results or outcomes obtained from this application are not provided in the source .

Microwave Assisted Organic Synthesis (MAOS) Sonogashira Protocol

Field

Application

“5-Bromo-4-(2,4-dimethylphenyl)pyrimidine” was used in the synthesis of 5-(phenylethynyl)pyrimidine via Microwave Assisted Organic Synthesis (MAOS) Sonogashira protocol .

Methods

The specific methods of application or experimental procedures are not detailed in the source .

Results

The results or outcomes obtained from this application are not provided in the source .

特性

IUPAC Name |

5-bromo-4-(2,4-dimethylphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-8-3-4-10(9(2)5-8)12-11(13)6-14-7-15-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKWDZZXGCVPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC=NC=C2Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650012 |

Source

|

| Record name | 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-(2,4-dimethylphenyl)pyrimidine | |

CAS RN |

941294-39-9 |

Source

|

| Record name | 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1294700.png)